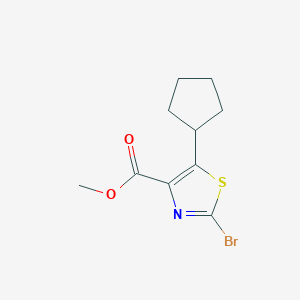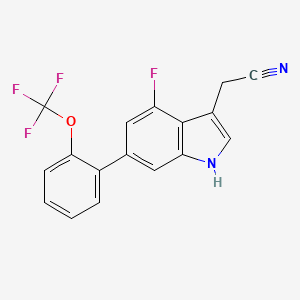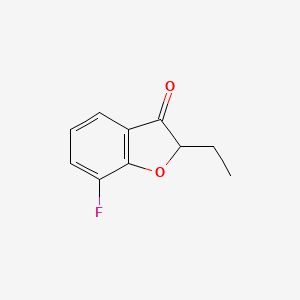![molecular formula C10H15N3 B13078300 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[221]heptan-2-yl}-1H-pyrazol-3-amine is a compound characterized by its unique bicyclic structure fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the bicyclic intermediate with the pyrazole derivative under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NBS, halogenated solvents, room temperature.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated pyrazoles.
Applications De Recherche Scientifique
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and resins with unique mechanical properties.
Mécanisme D'action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity to specific sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
- 5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
Comparison:
- Structural Differences: The position and type of substituents on the pyrazole ring can significantly affect the compound’s properties and reactivity.
- Unique Features: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity in biological systems.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-3-4-13(12-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H2,11,12) |
Clé InChI |
WLDZRHNRYYICAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2N3C=CC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


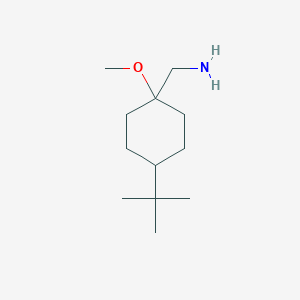
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
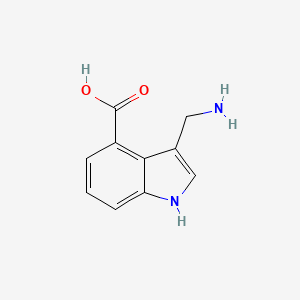

amine](/img/structure/B13078248.png)
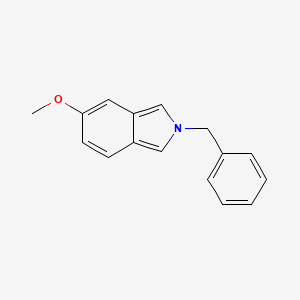
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)

